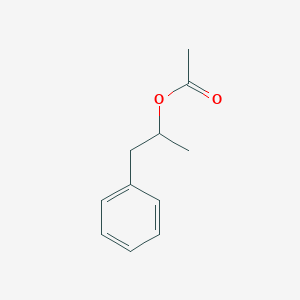

2-Acetoxy-1-phenylpropane

Description

Contextualization within Phenylpropanoid Chemistry

Phenylpropanoids are a large and diverse family of organic compounds produced by plants through the shikimic acid pathway, starting from the amino acid phenylalanine. wikipedia.org These compounds are characterized by a C6-C3 skeleton, consisting of a six-carbon aromatic phenyl ring and a three-carbon propane (B168953) side chain. wikipedia.orgrsc.org The phenylpropanoid pathway is a fundamental metabolic route that generates a vast array of secondary metabolites essential for plant life. numberanalytics.commdpi.com These metabolites fulfill critical roles, including providing structural integrity (lignin), protecting against UV radiation and pathogens, and mediating interactions with pollinators as pigments and scents. wikipedia.org

The central pathway begins with the conversion of phenylalanine to cinnamic acid, which is then transformed into key intermediates like p-coumaric acid and 4-coumaroyl-CoA. rsc.orgnumberanalytics.com These central intermediates serve as branch points for the biosynthesis of numerous classes of natural products, including flavonoids, isoflavonoids, stilbenes, coumarins, and the monolignols that polymerize to form lignin (B12514952). wikipedia.orgrsc.org

2-Acetoxy-1-phenylpropane is a synthetic derivative related to this core phenylpropane structure. While naturally occurring phenylpropanoids are typically hydroxylated or otherwise modified at various positions, this compound represents a synthetically accessible molecule that shares the fundamental C6-C3 framework. Its study and use in the laboratory provide tools and model systems for investigating the more complex chemistry of its naturally occurring relatives.

Significance of this compound as a Synthetic Intermediate and Derivative

The primary significance of this compound in academic research lies in its role as a synthetic intermediate and a building block for creating more complex molecules. nih.gov Organic chemists utilize such versatile scaffolds to construct targeted compounds that can be used to study biological processes or to develop new materials and pharmaceuticals.

A notable application is in the synthesis of lignin model compounds. For instance, research has shown the preparation of 1-(4-hydroxy-3-methoxyphenyl)-propanediol-(1, 2) from 2-acetoxy-1-(4-acetoxy-3-methoxyphenyl)-propanone-(1), a closely related derivative. oup.com Such syntheses are crucial for creating simplified models of the complex lignin biopolymer, allowing researchers to study its structure and reactivity in a controlled manner.

The synthesis of this compound itself is straightforward, commonly achieved by the acetylation of 1-phenylpropan-2-ol using acetyl chloride in an ether solvent. prepchem.com This accessibility makes it a convenient starting material.

Furthermore, the core structure of this compound is found within more elaborate synthetic molecules, demonstrating its utility as a foundational piece in multi-step synthesis. Examples from the chemical literature include complex thio-derivatives, highlighting its role as a platform for further chemical modification. lookchem.comlookchem.com Its use in acetoxychlorination reactions further underscores its involvement in the development of synthetic methodologies. lookchem.com The ability to stereoselectively construct polyhydroxylated chains using related building blocks like 1-phenylprop-2-ynyl acetate (B1210297) also points to the broader importance of the phenylpropane scaffold in asymmetric synthesis. nih.gov

Examples of this compound and Related Structures in Synthesis

| Precursor/Intermediate | Synthetic Goal/Reaction | Research Context |

|---|---|---|

| 1-phenylpropan-2-ol | Synthesis of this compound | Preparation of a basic phenylpropanoid derivative. prepchem.com |

| 2-acetoxy-1-(4-acetoxy-3-methoxyphenyl)-propanone-(1) | Synthesis of 1-(4-hydroxy-3-methoxyphenyl)-propanediol-(1, 2) | Creation of lignin model compounds for structural studies. oup.com |

| (R)- or (S)-1-phenylprop-2-ynyl acetate | Stereoselective addition to aldehydes | A building block for the construction of polyhydroxylated chains. nih.gov |

| Phenylpropanolamine salts | Acylation to O-acylated intermediates followed by hydrogenation | Preparation of amphetamine, demonstrating the modification of the propanolamine (B44665) side chain. google.com |

Overview of Current Research Trajectories and Identified Knowledge Gaps

Current research in the broader field of phenylpropanoid chemistry is focused on several key areas. A major trajectory involves metabolic engineering to enhance the production of valuable phenylpropanoids in plants or microbial hosts for nutritional or pharmaceutical purposes. nih.gov Another significant area is deciphering the intricate regulatory networks that control the phenylpropanoid pathway in response to developmental cues and environmental stresses, such as pathogen attacks. frontiersin.orgresearchgate.net

Within this context, several knowledge gaps have been identified. A primary challenge is understanding the spatiotemporal regulation of phenylpropanoid metabolism—that is, how plants control the precise location and timing of the synthesis and accumulation of specific compounds. nih.govfrontiersin.org The transport mechanisms for pathway intermediates and end-products between cellular compartments and different tissues are not fully understood, and identifying the specific transporter proteins involved remains a significant gap. nih.gov Furthermore, while the general biosynthetic pathways are established, the exact functions of many individual phenylpropanoid derivatives in plant defense and signaling are still being elucidated. researchgate.net

The synthesis of specific intermediates and derivatives like this compound plays a crucial, if indirect, role in addressing these gaps. The availability of synthetic standards is essential for accurately identifying and quantifying metabolites in complex biological extracts. Moreover, the ability to synthetically create labeled or modified versions of phenylpropanoids provides chemical probes to study enzymatic mechanisms, metabolic flux, and the interactions of these molecules with their biological targets. By providing well-defined and accessible chemical tools, synthetic chemistry, utilizing building blocks like this compound, underpins the biochemical and molecular biology research aimed at closing these fundamental knowledge gaps in phenylpropanoid science. frontiersin.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpropan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(13-10(2)12)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHDWLZDQXQLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862835 | |

| Record name | Benzeneethanol, .alpha.-methyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2114-33-2 | |

| Record name | Benzeneethanol, α-methyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, alpha-methyl-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetoxy-1-phenylpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, .alpha.-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, .alpha.-methyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylphenethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Enantioselective Synthesis of 2 Acetoxy 1 Phenylpropane and Its Chiral Analogues

Chiral Recognition and Stereoisomer Generation in Phenylpropanoid Acetates

Phenylpropanoids, a diverse class of natural products derived from the shikimic acid pathway, often possess chiral centers, leading to the existence of stereoisomers. nih.govnih.gov For 2-acetoxy-1-phenylpropane, the carbon atom C-2, which bears the acetoxy group, is a stereocenter. This gives rise to two enantiomers: (R)-2-acetoxy-1-phenylpropane and (S)-2-acetoxy-1-phenylpropane. The generation of these stereoisomers can occur through non-selective synthesis, resulting in a racemic mixture (an equal mixture of both enantiomers), or through stereoselective biosynthetic pathways in organisms. nih.gov

Chiral recognition is the process by which a chiral environment differentiates between enantiomers. This is fundamental for their separation and analysis. A common laboratory technique for this is chiral high-performance liquid chromatography (HPLC). Chiral stationary phases (CSPs), such as phenylcarbamated β-cyclodextrin, can selectively interact with enantiomers, leading to different retention times and enabling their separation. osaka-soda.co.jp The cyclodextrin (B1172386) cavity and the phenylcarbamate groups create a specific three-dimensional chiral environment where one enantiomer fits better or interacts more strongly than the other, facilitating the distinction. osaka-soda.co.jp This principle is demonstrated in the separation of analogous chiral compounds.

Table 1: Example of Chiral Separation of a Phenylpropane Analogue This table illustrates the principle of chiral recognition using a chiral HPLC column for a compound structurally related to this compound.

| Compound | Column | Chiral Selector | Separation Factor (α) |

| 2-Bromo-1-phenylpropane | Chiral CD-Ph | Phenylcarbamated β-cyclodextrin | 1.03 |

Data sourced from Osaka Soda Co. promotional materials. osaka-soda.co.jp

Asymmetric Synthesis Strategies for Enantiomerically Pure this compound

The synthesis of a single, desired enantiomer (enantiopure compound) is a primary goal in many chemical applications. Asymmetric synthesis strategies are employed to achieve this, avoiding the formation of racemic mixtures and the need for subsequent resolution.

Enantioselective Introduction of the C-2 Acetoxy Group

Introducing the acetoxy group at the C-2 position in an enantioselective manner is a key strategy for synthesizing enantiopure this compound. This is often achieved through the kinetic resolution of a racemic precursor, such as 1-phenylpropan-2-ol.

Enzymatic Kinetic Resolution: A widely used method involves enzymes, particularly lipases, which are highly stereoselective catalysts. For instance, Candida antarctica lipase (B570770) B (CAL-B) can selectively catalyze the acetylation of one enantiomer of a racemic alcohol much faster than the other. researchgate.net When racemic 1-phenylpropan-2-ol is treated with an acetylating agent (like vinyl acetate) in the presence of CAL-B, one enantiomer (e.g., the R-enantiomer) is converted to (R)-2-acetoxy-1-phenylpropane, leaving the unreacted (S)-1-phenylpropan-2-ol in high enantiomeric excess. researchgate.net The process can also be run in reverse (enantioselective hydrolysis of the racemic acetate).

Chemical Kinetic Resolution: The Sharpless asymmetric epoxidation and subsequent kinetic resolution of allylic alcohols provides another powerful route. researchgate.net While not a direct acetoxylation, this method can be used to create a chiral precursor. For example, in the synthesis of the related phenylpropanoid acetoxychavicol acetate (B1210297), a Sharpless kinetic resolution was a key step to establish the required stereocenter before subsequent functional group manipulations. researchgate.net

Table 2: Selected Asymmetric Synthesis Strategies This interactive table summarizes key methods for achieving enantioselectivity in the synthesis of chiral acetates.

| Method | Precursor | Catalyst/Reagent | Principle | Result |

| Enzymatic Kinetic Resolution | Racemic secondary alcohol | Lipase (e.g., CAL-B) | Enantioselective acetylation or hydrolysis | One enantiomer of the acetate and the opposite enantiomer of the unreacted alcohol. researchgate.net |

| Sharpless Kinetic Resolution | Racemic allylic alcohol | Ti(OiPr)₄, (+)- or (-)-DET | Enantioselective epoxidation | One enantiomer of the epoxy alcohol and the opposite enantiomer of the unreacted allylic alcohol. researchgate.net |

Diastereoselective Control in Multi-Chiral Center Analogues (e.g., threo/erythro isomers)

For analogues of this compound with additional chiral centers, such as 1-phenylpropane-1,2-diol (B147034) derivatives, diastereomers exist (e.g., threo and erythro isomers). Controlling the relative stereochemistry between these centers is a significant synthetic challenge.

The formation of threo and erythro isomers is often under kinetic control, meaning the ratio of products is determined by the relative energy of the transition states leading to their formation. uct.ac.za In the biosynthesis of complex phenylpropanoids like lignins, the ratio of erythro to threo β-O-4 linkages is an important structural feature and can vary between species. helsinki.firesearchgate.net

In laboratory synthesis, diastereomers can sometimes be separated based on their differing physical properties. A patented process describes the separation of the threo and erythro isomers of 2-amino-1-phenyl-1-propanol acetate (a precursor) via fractional crystallization. google.com The two diastereomeric acetate salts exhibit different crystallization behaviors, allowing for their isolation. google.com Furthermore, stereodivergent synthesis aims to selectively produce a specific diastereomer by carefully choosing reagents and reaction pathways that favor one transition state over another. researchgate.net

Stereochemical Mechanisms in Acetoxylation and Related Reactions

The stereochemical outcome of a reaction is dictated by its mechanism. For acetoxylation and related additions to double bonds, the geometry of the starting material and the nature of any reactive intermediates are paramount.

Influence of Substrate Geometry (E/Z Alkenes) on Stereoproduct Distribution

The geometry of an alkene substrate—whether it is the E (entgegen) or Z (zusammen) isomer—can have a profound impact on the stereochemical distribution of the products. libretexts.orgpressbooks.pub In reactions like oxyamination, which are mechanistically analogous to some acetoxylation methods, the alkene's geometry directly influences the diastereomeric ratio (dr) of the product.

For example, studies on iron-catalyzed oxyamination show that reacting the (E)-isomer of an alkene yields the product with a high diastereomeric ratio (e.g., 96:4), while the corresponding (Z)-isomer gives a much lower dr (e.g., 40:60) and favors the opposite diastereomer. researchgate.net This difference arises from steric interactions in the transition state. The approach of the reagents to the double bond is constrained by the existing substituents, and the lower-energy pathway for the E-alkene is different from that of the Z-alkene, leading to different major products. researchgate.netnih.gov

Table 3: Influence of Alkene Geometry on Diastereomeric Ratio (dr) in a Model Reaction This table demonstrates how the E/Z configuration of the starting alkene affects the stereochemical outcome of an addition reaction, based on data from an analogous oxyamination process. researchgate.net

| Entry | Substrate Isomer | Diastereomeric Ratio (dr) |

| 1 | (E)-Alkene | 96:4 |

| 2 | (Z)-Alkene | 40:60 |

Stereochemical Implications of Reaction Intermediates (e.g., Vinyl Cations)

Certain acetoxylation reactions, particularly the addition to alkynes, may proceed through high-energy intermediates like vinyl cations. nsf.gov A vinyl cation is a highly reactive species with a positive charge on a double-bonded carbon. The stereochemistry of the final product is heavily influenced by the formation and subsequent reactions of this intermediate.

The generation of a vinyl cation from an alkyne can be followed by several pathways. One possibility is a 1,2-shift, where a group migrates from an adjacent carbon to the cationic center. nsf.gov The migratory aptitude (the relative ease with which a group migrates) often depends on which group can best stabilize the resulting positive charge. This rearrangement leads to a new cation that is then trapped by a nucleophile (like acetate), locking in the stereochemistry. nsf.gov

Alternatively, the stereoselectivity of nucleophilic attack on the vinyl cation can be controlled. Concepts like "assisted vinyl cation formation" show that complexing the reacting species can create a specific environment that directs the incoming nucleophile to one face of the cation, resulting in a highly stereoselective addition. nih.gov The ability to control the fate of these fleeting intermediates is crucial for achieving a desired stereochemical outcome in the synthesis of complex molecules. nih.govresearchgate.net

Chiral Catalysts and Ligands in Asymmetric Phenylpropanoid Acetate Synthesis

The synthesis of enantiomerically pure phenylpropanoid acetates, such as this compound, is a significant challenge in stereoselective chemistry. The development and application of chiral catalysts and ligands are central to controlling the stereochemical outcome of these synthetic transformations. Methodologies range from biocatalysis using enzymes to chemosynthesis employing metal complexes with chiral ligands and purely organic catalysts. These approaches aim to achieve high yields and, crucially, high enantiomeric excess (ee) of the desired stereoisomer.

A predominant strategy for producing chiral acetates from racemic secondary alcohols like 1-phenyl-2-propanol (B48451) is through kinetic resolution. This process can be significantly enhanced by combining enzymatic catalysis with metal-based racemization catalysts in a process known as dynamic kinetic resolution (DKR).

Enzyme-Catalyzed Kinetic Resolution

Lipases are a class of enzymes widely employed for the kinetic resolution of racemic alcohols due to their stereoselectivity, mild reaction conditions, and environmental compatibility. nptel.ac.inthieme-connect.de In this process, the enzyme selectively acylates one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. For instance, the resolution of racemic 1-phenyl-1-propanol (B1198777) can be achieved through enantioselective esterification catalyzed by a lipase. The enzyme Novozym 435, a commercial immobilized form of Candida antarctica lipase B (CALB), has demonstrated high enantioselectivity in this reaction. tandfonline.com The choice of acyl donor and solvent significantly influences the reaction's efficiency and stereoselectivity. tandfonline.com

The mechanism of CALB-catalyzed transesterification involves a catalytic triad (B1167595) (Ser-His-Asp) in the enzyme's active site. mdpi.com The serine residue acts as a nucleophile, attacking the acyl donor to form a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the enzyme structure. thieme-connect.demdpi.com This is followed by the formation of an acyl-enzyme complex. Subsequently, the alcohol (e.g., 1-phenyl-2-propanol) reacts with this complex to yield the final ester product and regenerate the enzyme. mdpi.com

| Lipase | Acyl Donor | Solvent | Temp (°C) | ee (S) (%) | Time (h) | Reference |

| Novozym 435 | Lauric Acid | Toluene (B28343) | 50 | 95 | 2.5 | tandfonline.com |

| Lipozyme TL IM | Lauric Acid | Toluene | 40 | 66 | 24 | tandfonline.com |

| Lipase PS | Lauric Acid | Toluene | 40 | 18 | 24 | tandfonline.com |

Table 1: Effect of Lipase Type on the Enantioselective Esterification of (R,S)-1-Phenyl-1-propanol. tandfonline.com

Dynamic Kinetic Resolution (DKR)

A major limitation of standard kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. nptel.ac.in Dynamic kinetic resolution (DKR) overcomes this by integrating the enzymatic resolution with an in-situ racemization of the slower-reacting alcohol enantiomer. This is typically achieved using a non-chiral metal complex as a racemization catalyst. nptel.ac.in This dual catalytic system allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

Ruthenium and aluminum complexes are effective racemization catalysts for secondary alcohols. nptel.ac.inwiley-vch.de For example, the acylation of racemic 1-phenyl-1-propanol using a combination of a ruthenium complex and CALB can achieve a 99% yield and 98% ee. nptel.ac.in This demonstrates the power of DKR in producing chiral acetates with high efficiency and stereopurity.

| Racemization Catalyst | Enzyme | Substrate | Yield (%) | ee (%) | Reference |

| Ru complex | CAL-B | Racemic 1-phenylethanol | 78-92 | 99 | nptel.ac.in |

| AlMe₃ and BINOL | Not Specified | Racemic 1-phenyl-1-propanol | 99 | 98 | nptel.ac.in |

Table 2: Examples of Dynamic Kinetic Resolution for the Synthesis of Chiral Phenylpropanoid-type Acetates. nptel.ac.in

Non-Enzymatic Chiral Catalysts and Ligands

Beyond biocatalysis, asymmetric synthesis of phenylpropanoid precursors and their derivatives relies on metal-based catalysts and organocatalysts. These methods often involve the creation of the chiral center through reactions other than acylation, such as aldol (B89426) reactions or hydrogenations, which are then followed by acetylation.

Metal-Based Catalysts: Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction. For instance, a Nickel-oxazoline complex has been used for the asymmetric decarboxylative aldol reaction to produce β-hydroxy esters, which are direct precursors to phenylpropanoids, in good yields and high enantioselectivities. lookchem.com Chiral spiro ligands, recognized as "privileged chiral ligands," have been developed for a wide array of asymmetric transformations, including hydrogenations and carbon-carbon bond formations, showcasing their versatility and effectiveness. nankai.edu.cn These ligands, such as those based on the 1,1'-spirobiindane (SPINOL) scaffold, are known for their rigidity and well-defined chiral environment. nankai.edu.cn

Organocatalysis: This field uses small, purely organic molecules as catalysts. Chiral diamines derived from amino acids like (S)-proline have been shown to effectively catalyze the asymmetric acylation of racemic secondary alcohols with achiral benzoyl chloride, yielding optically active benzoates and unreacted alcohols with high enantiomeric excess. researchgate.net

| Catalyst/Ligand Type | Catalyst System | Reaction Type | Product Type | ee (%) | Reference |

| Metal-Ligand Complex | Ni-oxazoline complex | Asymmetric Aldol Reaction | β-hydroxy esters | up to 94 | lookchem.com |

| Organocatalyst | Chiral diamine from (S)-proline | Asymmetric Acylation | Benzoates | 84-97 | researchgate.net |

| Metal-Ligand Complex | Rhodium-catalyst | Intramolecular C-H insertion | Dihydrobenzofuran | N/A | researchgate.net |

Table 3: Selected Non-Enzymatic Catalytic Systems for Asymmetric Synthesis of Phenylpropanoid Precursors.

Mechanistic Investigations of Reactions Involving the 2 Acetoxy 1 Phenylpropane Moiety

Reaction Kinetics and Determination of Rate-Limiting Steps

The study of reaction kinetics is crucial for elucidating the mechanisms of chemical transformations. For reactions involving the phenylpropane backbone, kinetic analyses help identify the rate-limiting step and the factors that influence reaction velocity.

For instance, in related systems, the kinetics of electrophilic addition and substitution reactions have been thoroughly investigated. The dark addition of bromine to phenylcyclopropane in chloroform, a reaction that proceeds via an ionic pathway, was found to be first-order with respect to both the phenylcyclopropane and bromine. acs.org The rate-limiting step in such reactions is often the initial electrophilic attack, which leads to the formation of a carbocation intermediate. acs.orgbartleby.com

In solvolysis reactions, which are a type of nucleophilic substitution, the rate is often dependent only on the concentration of the substrate (the electrophile), characteristic of an SN1 mechanism. bartleby.comuomustansiriyah.edu.iq The first and slowest step is the unimolecular dissociation of the leaving group to form a carbocation. bartleby.com For a molecule like 2-acetoxy-1-phenylpropane, the stability of the potential secondary benzylic carbocation would significantly influence the rate of such a reaction. The rate-determining step in these unimolecular nucleophilic substitutions is the formation of this carbocation intermediate. bartleby.com

Table 1: Kinetic Data for the Ionic Bromination of Phenylcyclopropane in Chloroform at 20.1°C This table illustrates typical kinetic data obtained for reactions involving a phenylpropane-like structure.

| [Phenylcyclopropane] (M) | [Bromine] (M) | Observed Rate Constant (k_obs) (M⁻¹ sec⁻¹) |

| 0.10 | 0.40 | 1.87 ± 0.06 |

| 0.10 | 0.40 | 2.31 ± 0.01 |

| 0.25 | 0.25 | 2.08 ± 0.06 |

| 0.25 | 0.50 | 2.08 ± 0.06 |

| Data sourced from a study on the electrophilic addition of bromine to arylcyclopropanes. acs.org |

Electron Transfer Processes and Radical Intermediates in Acetoxylation

Acetoxylation reactions, particularly at the benzylic position of alkylbenzenes, often proceed through mechanisms involving electron transfer and radical intermediates. These processes can be initiated by chemical oxidants or through photoredox catalysis.

The oxidation of alkylbenzenes by reagents like peroxydisulphate in acetic acid involves a single-electron transfer (SET) mechanism. mdma.ch This process, often catalyzed by transition-metal salts such as copper(II) acetate (B1210297), generates an aromatic radical cation. mdma.ch This intermediate can then react further. For unsaturated alkylbenzenes, addition of acetic acid to the radical cation can form a 2-acetoxyalkyl radical, which is then oxidized to the final product. mdma.ch

Photoredox catalysis has also emerged as a powerful tool for C(sp³)–H acetoxylation. nih.govresearchgate.net In these systems, a photocatalyst absorbs light and initiates an electron transfer cascade. For example, a hypervalent iodine reagent like phenyliodonium (B1259483) diacetate (PIDA) can be reductively activated by a photocatalyst to generate a methyl radical. This radical then abstracts a hydrogen atom from the benzylic position of the substrate, forming a carbon-centered radical. nih.gov Subsequent oxidation of this radical to a carbocation, followed by trapping with an acetate nucleophile, yields the acetoxylated product. nih.gov

Nucleophilic Substitution Mechanisms and Solvolysis Pathways

The acetoxy group in this compound can act as a leaving group in nucleophilic substitution reactions. The mechanism of these reactions, typically SN1 or SN2, is dictated by the structure of the substrate, the nature of the nucleophile, and the solvent.

Given the secondary benzylic position of the acetoxy group, an SN1 pathway is highly plausible, especially in polar, protic solvents (solvolysis). bartleby.comuomustansiriyah.edu.iq The reaction would proceed through a two-step mechanism. The first, rate-determining step involves the departure of the acetate leaving group to form a secondary benzylic carbocation. bartleby.com This carbocation is stabilized by resonance with the adjacent phenyl ring. In the second step, a nucleophile (such as the solvent) attacks the carbocation to form the final product. bartleby.com The planarity of the carbocation intermediate often leads to a racemic or nearly racemic mixture of enantiomers if the starting material is chiral. uomustansiriyah.edu.iq

The competing SN2 mechanism, a one-step process involving backside attack by the nucleophile, is less likely due to the steric hindrance afforded by the phenyl and methyl groups. However, under conditions with a high concentration of a strong nucleophile in a polar aprotic solvent, SN2 pathways cannot be entirely ruled out.

Oxidative Transformations and their Stereochemical Outcomes

Cobalt(III) and Manganese(III) acetates are potent one-electron oxidizing agents used for the transformation of organic substrates. rsc.orgrsc.org When β-methylstyrenes (precursors to the 1-phenylpropane skeleton) are oxidized with Co(III) or Mn(III) acetate in acetic acid, the primary products are 1-arylpropane-1,2-diol monoacetates. rsc.orgrsc.org

A key finding of these studies is the high degree of stereoselectivity. Both (E)- and (Z)-β-methylstyrenes predominantly yield the threo-1-arylpropane-1,2-diol monoacetate. rsc.orgrsc.org This stereochemical outcome suggests a mechanism that does not involve a completely free rotation around the C1-C2 bond, pointing towards a bridged or rapidly collapsing intermediate. rsc.org The proposed mechanism involves the formation of an intermediate radical cation which then reacts with the solvent (acetic acid) or acetate ions. The stability of subsequent intermediates dictates the final stereochemistry of the diol monoacetate product. rsc.orgrsc.org Mn(III) acetate is also known to react with enols of ketones to generate carboxymethyl radicals, which can then participate in additions or dimerizations. researchgate.net

The oxidation of alkenes is a fundamental method for the synthesis of 1,2-diols (glycols). The mechanism of this transformation dictates the stereochemistry of the resulting diol. For phenylpropene derivatives, this reaction provides a route to 1-phenylpropane-1,2-diol (B147034).

Reagents like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) react with alkenes to produce syn-diols. chemistrynotmystery.comlibretexts.org The mechanism involves a concerted [3+2] cycloaddition of the oxidant to the alkene double bond, forming a cyclic intermediate (e.g., a cyclic osmate ester). libretexts.orgwikipedia.org Subsequent hydrolysis or reductive cleavage of this intermediate breaks the metal-oxygen bonds, yielding the cis-1,2-diol, where both hydroxyl groups are on the same face of the original double bond. chemistrynotmystery.comlibretexts.org The use of catalytic amounts of the expensive and toxic OsO₄ is made possible by the presence of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), which regenerates the active Os(VIII) species. libretexts.org

Addition Reactions Involving the Phenylpropane Backbone (e.g., Dinitrogen Trioxide, Electrophilic Bromination)

The unsaturated precursors to the this compound moiety, such as 1-phenylpropene, readily undergo addition reactions.

Dinitrogen Trioxide (N₂O₃) Addition: Dinitrogen trioxide, which can be considered an equimolar mixture of nitric oxide (NO) and nitrogen dioxide (NO₂), adds to alkenes. nih.govwikipedia.org The reaction with styrene, a related compound, has been studied for over a century. nih.gov The addition proceeds via electrophilic attack, leading to the formation of nitronitroso compounds (pseudonitrosites) or nitrosonitrites, depending on the conditions. nih.gov These adducts are often dimeric in the solid state but exist as blue monomers in solution. nih.gov

Electrophilic Bromination: The addition of bromine to an alkene like 1-phenylpropene is a classic example of electrophilic addition. The reaction is initiated by the polarization of the Br-Br bond by the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate. core.ac.uksci-hub.se The nucleophilic attack by a bromide ion (or another nucleophile present) on one of the carbons of the bromonium ion occurs in an anti-fashion, resulting in the formation of a trans-dibromide. sci-hub.se In the case of arylcyclopropanes, electrophilic attack by bromine can lead to ring-opening, forming 1,3-dibromo-1-phenylpropane (B104885) via a benzylic carbocation intermediate. acs.org

Table 2: Products of Addition Reactions to Phenylpropane Precursors

| Reactant | Reagent | Major Product(s) | Key Intermediate |

| 1-Phenylpropene | Br₂ | trans-1,2-Dibromo-1-phenylpropane | Cyclic bromonium ion |

| Phenylcyclopropane | Br₂ | 1,3-Dibromo-1-phenylpropane | Benzylic carbocation |

| Styrene | N₂O₃ | Dimeric nitronitroso derivatives | Nitroso-carbocation |

| Data compiled from studies on electrophilic additions. acs.orgnih.govsci-hub.se |

Heck-Oxyarylation Reaction Mechanisms for Related Chromenes

The intramolecular Heck-oxyarylation reaction is a pivotal transformation for the synthesis of complex heterocyclic structures, such as pterocarpans, from simpler 2H-chromene precursors. semanticscholar.org While the reaction has been widely applied in the synthesis of racemic products, its precise mechanism has been a subject of detailed investigation to understand aspects like regioselectivity and the consistent lack of enantioselectivity in asymmetric variants. semanticscholar.orgarkat-usa.org

The generally accepted mechanism, while not entirely elucidated, is proposed to initiate with the generation of an active Pd(0) catalyst. This is followed by the oxidative addition of an aryl halide, typically an ortho-iodophenol, to the palladium center. The resulting arylpalladium(II) complex then undergoes a regioselective syn-addition to the double bond of the 2H-chromene. The final step involves the displacement of the palladium catalyst by the phenolic oxygen, leading to the cyclized product. semanticscholar.orgarkat-usa.org

Investigation of the Reaction Pathway

A significant question in the mechanistic investigation of the Heck-oxyarylation of 2H-chromenes has been whether the reaction proceeds through a neutral or a cationic intermediate after the initial carbopalladation step. To probe this, studies have been conducted using deuterium-labeled 7-benzyloxy-2H-chromene.

The key finding from these experiments was that the deuterium (B1214612) label remained unaffected throughout the oxyarylation process. This observation strongly argues against the formation of a neutral, achiral intermediate, which would likely involve steps that could lead to the loss or scrambling of the deuterium label. The persistence of the label suggests that the reaction more likely proceeds through a cationic pathway, which avoids the formation of such an intermediate and explains the observed lack of enantioselectivity in asymmetric versions of the reaction. semanticscholar.org

Further support for a cationic mechanism comes from comparative studies involving the Heck-oxyarylation of 1,2-dihydronaphthalenes with 2-chloromercuriphenols. The analysis of the product distribution and the absence of certain regioisomers in these reactions corroborate the proposed cationic pathway for the oxyarylation of 2H-chromenes. srce.hr The reaction of racemic 2-phenyl-2H-chromene with 2-chloromercuriphenols in the presence of a Li₂[PdCl₄] catalyst resulted in the diastereoselective formation of racemic 6-phenylpterocarpans, which is consistent with this mechanistic model. srce.hr

The proposed sequence for the Pd-catalyzed oxyarylation is illustrated below:

Generation of Pd(0): The active catalyst is formed in situ.

Oxidative Addition: The aryl halide (Ar-I) adds to the Pd(0) center to form an arylpalladium(II) intermediate.

Syn-Addition: The arylpalladium species adds across the double bond of the 2H-chromene.

Displacement: The palladium is displaced by the phenolic oxygen to form the final pterocarpan (B192222) structure. The details of this final displacement step are still not fully understood. semanticscholar.orgarkat-usa.org

Influence of Catalysts and Ligands

Efforts to improve the efficiency and to induce enantioselectivity in the Heck-oxyarylation have led to the investigation of various catalyst systems and ligands. A significant modification has been the move from toxic organomercury compounds and stoichiometric amounts of palladium catalysts to more environmentally benign and cost-effective catalytic systems using 2-iodophenols. semanticscholar.org

Asymmetric Heck-oxyarylation has been attempted using a variety of chiral phosphine (B1218219) ligands. However, these attempts have generally been met with limited success, yielding racemic or near-racemic products. This outcome is attributed to the reaction mechanism itself, likely the formation of a carbocation intermediate that loses the chiral information introduced during the syn-addition step before the final ring closure. arkat-usa.org

The table below summarizes the results of Heck-oxyarylation of 7-benzyloxy-2H-chromene with 2-iodophenol (B132878) using different chiral ligands.

Data sourced from a study on asymmetric Heck-oxyarylation. arkat-usa.org

Interestingly, while chiral phosphine ligands failed to induce significant enantioselectivity, the use of (+)-α-pinene as a ligand led to the highest reported yield of the racemic pterocarpan product. arkat-usa.org It is hypothesized that the (+)-α-pinene and palladium acetate form a more stable and soluble π-allyl-palladium complex, which proves to be a highly efficient catalyst system for this transformation under the applied conditions. arkat-usa.org Furthermore, the reaction can proceed without phosphine ligands in ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]), which can form a carbene-palladium complex that acts as an active catalyst. arkat-usa.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 2-Acetoxy-1-phenylpropane. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for verifying the core structure of this compound.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum would exhibit characteristic signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the propane (B168953) chain (a methylene (B1212753) and a methine group), and the methyl protons of the acetate (B1210297) group. The integration of these signals confirms the ratio of protons in the molecule, while the splitting patterns (multiplicity) reveal adjacent proton relationships.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the carbons of the phenyl ring, the two aliphatic carbons of the propane backbone, the carbonyl carbon of the ester, and the methyl carbon of the acetate group. The chemical shifts of these carbons are indicative of their electronic environment. oup.combeilstein-journals.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Predicted data is based on analysis of structurally similar compounds. oup.combeilstein-journals.org

| Atom | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl | C₁' | 7.20-7.40 (m, 5H) | ~137 |

| Phenyl | C₂', C₃', C₄', C₅', C₆' | 7.20-7.40 (m, 5H) | ~126-129 |

| Methylene | C₁ | ~2.85 (d, 2H) | ~40-45 |

| Methine | C₂ | ~5.10 (m, 1H) | ~70-75 |

| Propyl Methyl | C₃ | ~1.25 (d, 3H) | ~20 |

| Acetyl Methyl | C₂'' | ~2.05 (s, 3H) | ~21 |

| Carbonyl | C₁'' | - | ~170 |

Two-dimensional NMR techniques are employed to resolve complex structural questions by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show a clear correlation between the methine proton (H-2) and the protons of the adjacent methylene group (H-1) as well as the methyl group (H-3), confirming the propane chain's connectivity. rsc.orguq.edu.au

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the acetyl methyl protons to the ester's carbonyl carbon, and from the methylene protons (H-1) to the carbons of the phenyl ring, confirming the link between the phenyl and propyl acetate moieties. nih.govresearchgate.net

NMR spectroscopy is a powerful tool for identifying and quantifying impurities or degradation products within a sample of this compound without the need for chromatographic separation. The high resolution of NMR allows for the detection of minor components. Common degradation products that could arise from oxidation or hydrolysis include 1-phenyl-2-propanone, benzaldehyde (B42025), and benzoic acid. researchgate.netljmu.ac.uk Each of these compounds possesses unique ¹H and ¹³C NMR signals that can be readily identified in a spectrum of a contaminated sample. researchgate.net For example, the presence of 1-phenyl-2-propanone would be indicated by a characteristic singlet for its acetyl protons and a singlet for its benzylic methylene protons. ljmu.ac.uk Similarly, the aldehydic proton of benzaldehyde appears at a very distinct downfield shift (around 10 ppm) in the ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). scispace.com This accuracy allows for the determination of the elemental formula of a compound. For this compound, with a molecular formula of C₁₁H₁₄O₂, HRMS can confirm this composition by measuring its exact mass, distinguishing it from other potential compounds with the same nominal mass but different elemental makeups. rsc.orgmdpi.comrsc.org

Table 2: HRMS Data for this compound

| Formula | Calculated Monoisotopic Mass (Da) | Ion Species (e.g., ESI) | Expected m/z |

| C₁₁H₁₄O₂ | 178.0994 | [M+H]⁺ | 179.1072 |

| C₁₁H₁₄O₂ | 178.0994 | [M+Na]⁺ | 201.0891 |

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. wiley-vch.delibretexts.org This makes it exceptionally well-suited for monitoring chemical reactions in real-time and detecting transient reaction intermediates. nih.govfrontiersin.org In the synthesis of this compound, ESI-MS could be used to "fish" for and identify key intermediates directly from the reaction mixture. nih.gov The technique's high sensitivity allows for the detection of low-concentration species, providing mechanistic insights into the formation of the final product. By observing the appearance and disappearance of ions corresponding to starting materials, intermediates, and products over time, the reaction progress can be effectively tracked. wiley-vch.denih.gov

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for assessing its purity. The choice of method depends on the specific analytical goal, such as the resolution of isomers or the quantification of enantiomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound and its derivatives. ijrpr.com In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a molecular fingerprint.

This technique is particularly useful for identifying and quantifying phenylpropanoid constituents in various extracts. researchgate.net For instance, the analysis of plant extracts has successfully identified various phenylpropanoids, demonstrating the capability of GC-MS to resolve complex mixtures. sjp.ac.lk The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of the acetyl group or cleavage of the propane chain. The fragmentation pattern provides definitive structural information. core.ac.uk Feeding studies using labeled precursors, such as deuterated phenylalanine, followed by GC-MS analysis, can elucidate the metabolic pathways leading to the formation of such compounds in biological systems. researchgate.net

Table 1: GC-MS Parameters for Analysis of Phenylpropanoid Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature gradient (e.g., 40°C to 300°C at 6°C/min) core.ac.uk |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Interface Temperature | 280-300 °C core.ac.uk |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier method for the separation and quantification of the enantiomers of chiral compounds like this compound. annamalaiuniversity.ac.in The determination of enantiomeric excess is critical as different enantiomers can exhibit distinct biological activities. Chiral HPLC methods typically employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.com

Polysaccharide-based CSPs are commonly used for this purpose. hplc.eu The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. chiralpedia.com The choice of mobile phase, often a mixture of solvents like ethanol (B145695) and methanol, and the column temperature are crucial parameters that need to be optimized to achieve good resolution. hplc.eu Detection is commonly performed using a UV detector. hplc.eu This technique allows for the accurate determination of the ratio of the two enantiomers in a sample, which is expressed as the enantiomeric excess. annamalaiuniversity.ac.in

Table 2: Example HPLC Conditions for Chiral Separation

| Parameter | Condition 1 hplc.eu | Condition 2 hplc.eu |

|---|---|---|

| Column | CHIRALCEL OC | CHIRALPAK IC |

| Dimensions | 4.6 x 250mm | 4.6 x 250mm |

| Mobile Phase | Ethanol / MeOH (30/70) | Ethanol / MeOH (30/70) |

| Flow Rate | 0.3 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | 40 °C | 40 °C |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination of Chiral Analogues

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules. chiralabsxl.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is unique for each enantiomer, with mirror-image spectra for opposite enantiomers. chiralabsxl.com

For chiral analogues of this compound, CD spectroscopy can be used to assign the absolute stereochemistry. researchgate.net This is often achieved by comparing the experimental CD spectrum with that of a reference compound with a known absolute configuration. chiralabsxl.com Alternatively, the exciton (B1674681) chirality method can be applied if the molecule contains two or more interacting chromophores. nih.gov The sign of the Cotton effect in the CD spectrum can be correlated to the spatial arrangement of the chromophores, thus revealing the absolute configuration. researchgate.net The technique is highly sensitive and can be used to study the chiroptical properties of a wide range of chiral molecules, including those with distant stereocenters. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. rsc.org When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting IR spectrum provides a characteristic pattern of absorption bands.

For this compound, the IR spectrum would show distinctive absorption bands confirming the presence of its key functional groups. nih.govnih.gov The presence of the ester carbonyl group (C=O) would be indicated by a strong absorption band in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ range. The aromatic phenyl ring would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations around 1600 and 1475 cm⁻¹. docbrown.info The aliphatic C-H stretching vibrations of the propane chain would be observed in the 2850-2960 cm⁻¹ region. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule, allowing for its definitive identification. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H stretch | 3030 - 3080 docbrown.info |

| C=C stretch | ~1600, ~1500 docbrown.info | |

| Alkyl Chain | C-H stretch | 2845 - 2975 docbrown.info |

| Ester | C=O stretch | 1735 - 1750 |

| C-O stretch | 1000 - 1300 |

Computational Chemistry and Theoretical Studies of 2 Acetoxy 1 Phenylpropane Derivatives

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. numberanalytics.comwiley-vch.de It is widely used to predict the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate the molecule's energy. aps.orgworktribe.com The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. wiley-vch.de

The process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. numberanalytics.com For derivatives of 2-acetoxy-1-phenylpropane, this would involve exploring different rotational isomers (conformers) that arise from the rotation around single bonds, such as the C-C bond of the propane (B168953) chain and the C-O bond of the ester group. DFT calculations can determine the relative energies of these different conformers, identifying the most stable (lowest energy) structures.

While direct DFT studies on this compound are not extensively documented in the reviewed literature, the methodology has been broadly applied to structurally related phenylpropanoids and other organic molecules. For instance, DFT has been used to perform geometry optimization on chalcone (B49325) derivatives like (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one to understand their structural properties. epstem.net Similarly, studies on phenol (B47542) derivatives utilize DFT calculations with specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G**) to compute various electronic and energetic descriptors, such as bond dissociation enthalpies and ionization potentials, which are crucial for understanding their chemical behavior. nih.gov The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data. researchgate.netmdpi.com

Table 1: Representative Energetic Descriptors Calculated by DFT for Related Phenolic Compounds This table is illustrative and compiles typical data from DFT studies on phenolic compounds to demonstrate the type of information generated, as direct data for this compound is not available in the cited sources.

| Descriptor | Representative Value (kcal/mol) | Significance |

|---|---|---|

| Bond Dissociation Enthalpy (O-H) | 80 - 90 | Indicates the ease of hydrogen atom donation (antioxidant capacity) |

| Ionization Potential | 180 - 200 | Energy required to remove an electron; relates to reactivity |

| Electron Affinity | 30 - 50 | Energy released upon gaining an electron |

| HOMO-LUMO Energy Gap | 100 - 130 (eV to kcal/mol conversion) | Relates to electronic excitability and chemical stability nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the dynamic behavior of molecules, including conformational changes and interactions with their environment. nih.govmdpi.com This technique is particularly valuable for understanding the flexibility of molecules like this compound and how they interact with other molecules, such as solvents or biological macromolecules. wikipedia.org

For flexible molecules, MD simulations can explore the accessible conformational space, providing a more dynamic picture than the static one from geometry optimization. mdpi.com A conformational study on ferulic acid derivatives, which are also phenylpropanoids, demonstrated that their spatial conformation and arrangement, as revealed by modeling, govern their interaction with phospholipid bilayers. researchgate.net Similarly, MD simulations could be used to study how this compound and its derivatives orient themselves in different environments, such as in water or at the interface of a biological membrane.

In the context of drug design and molecular biology, MD simulations are essential for studying ligand-protein interactions. researchgate.netjaptronline.com If a derivative of this compound were being investigated as a potential ligand for a biological target, MD simulations could be used to assess the stability of the ligand-protein complex, revealing key interactions and conformational adjustments upon binding. wikipedia.orgresearchgate.net For example, simulations of phenylpropanoids with soluble epoxide hydrolase have been used to confirm the stability of their binding within the enzyme's active site. researchgate.net

Table 2: Typical Parameters for Molecular Dynamics Simulations of Small Molecules This table presents common settings for MD simulations based on studies of small organic molecules and biomolecular complexes, as specific simulation data for this compound is not available in the cited sources.

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM36, OPLS4, AMBER | Defines the potential energy function for atoms and bonds researchgate.netschrodinger.com |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the effect of a solvent environment mdpi.com |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration of the simulation to capture relevant motions mdpi.com |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions relevant to experimental settings nih.gov |

| Temperature | 298 K or 310 K (25 °C or 37 °C) | Simulates room or physiological temperature |

| Pressure | 1 bar | Simulates atmospheric pressure |

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the potential energy surface of a reaction and understand its mechanism. numberanalytics.com For this compound, a relevant reaction is its formation via the Baeyer-Villiger oxidation of 1-phenylpropan-2-one (also known as phenylacetone). wikipedia.orgorganicchemistrytutor.comnih.gov

The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester using a peroxyacid. organicchemistrytutor.comnih.gov The mechanism proceeds through a key tetrahedral intermediate, often called the Criegee intermediate. wikipedia.orgnih.gov Computational studies, typically using DFT, have been instrumental in elucidating the finer details of this mechanism. tru.ca For example, DFT calculations on the Baeyer-Villiger reaction of propanone and cyclohexanone (B45756) have shown that the mechanism is likely a neutral, two-step concerted process rather than an ionic one, especially in non-polar solvents. tru.ca

These studies calculate the activation energies for each step, identifying the rate-determining step, which is typically the migration of an alkyl or aryl group. wikipedia.org Theoretical calculations can also predict the regioselectivity of the reaction (i.e., which group migrates), which is governed by the "migratory aptitude" of the substituents (H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl). organicchemistrytutor.com Computational modeling can quantify the energy barriers for the migration of different groups, providing a theoretical basis for this experimentally observed trend. DFT computations have also been used to support the generally accepted mechanism of Baeyer-Villiger oxidation in studies of newly developed oxidants. rsc.org

Table 3: Illustrative Calculated Activation Energies for Baeyer-Villiger Oxidation Steps This table is based on DFT calculations for model ketone systems to illustrate the mechanistic insights gained. Specific values for 1-phenylpropan-2-one were not found in the cited literature.

| Reaction Step | System | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Criegee Intermediate Formation | Propanone + Peroxyacid | ~15-20 | MPWB1K/DFT tru.ca |

| Migratory Insertion (Rate-Determining) | Propanone + Peroxyacid | ~20-25 | MPWB1K/DFT tru.ca |

| Phenyl Group Migration | Model Aryl Ketone | Lower than Alkyl Migration | General DFT Studies |

| Methyl Group Migration | Model Alkyl Ketone | Higher than Phenyl Migration | General DFT Studies |

Prediction of Spectroscopic Properties to Aid Characterization

Computational chemistry offers methods to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are vital for molecular structure elucidation. schrodinger.comcomputabio.comfaccts.de These predictions can aid in the assignment of experimental signals and help confirm the structure of synthesized compounds like this compound. lbl.gov

DFT is the most common method for predicting NMR chemical shifts. mdpi.comd-nb.info The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. By referencing these values to a standard compound (e.g., tetramethylsilane, TMS), chemical shifts (δ) can be predicted. lbl.gov The accuracy of these predictions has improved significantly, with modern DFT functionals and basis sets, combined with solvent models, often achieving mean absolute errors of less than 0.2 ppm for ¹H NMR and 2 ppm for ¹³C NMR. d-nb.infogithub.io Considering a Boltzmann-weighted average of shifts from multiple low-energy conformers is crucial for flexible molecules to obtain accurate results. d-nb.info

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of a molecule. computabio.com A frequency calculation in DFT, after a geometry optimization, yields the normal modes of vibration and their corresponding frequencies and intensities. faccts.de Because DFT calculations often rely on the harmonic oscillator approximation, the calculated frequencies are systematically higher than experimental values. To correct for this, empirical scaling factors are often applied. nih.govfaccts.de Predicted spectra can be invaluable for identifying the presence of key functional groups, such as the carbonyl (C=O) stretch of the ester in this compound.

Table 4: Comparison of Typical Experimental and DFT-Predicted Spectroscopic Data This table illustrates the expected correlation between experimental and calculated values for functional groups present in this compound, based on general knowledge and benchmark studies.

| Spectroscopic Data | Functional Group | Typical Experimental Value | Typical DFT-Predicted Value (Scaled) |

|---|---|---|---|

| ¹³C NMR Chemical Shift (δ) | Carbonyl (C=O) | ~170 ppm | ~168-172 ppm mdpi.com |

| ¹H NMR Chemical Shift (δ) | Methyl (CH₃-CO) | ~2.0 ppm | ~1.9-2.1 ppm d-nb.info |

| IR Frequency (cm⁻¹) | Carbonyl Stretch (C=O) | ~1735 cm⁻¹ | ~1730-1740 cm⁻¹ nih.gov |

| IR Frequency (cm⁻¹) | C-O Stretch | ~1240 cm⁻¹ | ~1235-1245 cm⁻¹ nih.gov |

Computational Approaches to Structure-Activity Relationship (SAR) Analysis for Mechanistic Insights

Computational methods are widely used to establish Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological or chemical activity. researchgate.netnih.gov For a series of derivatives of this compound, these approaches could provide mechanistic insights into their function, for example, as enzyme inhibitors or antimicrobial agents. researchgate.netmdpi.comnih.gov

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. In QSAR, molecular descriptors—numerical values that characterize properties of a molecule—are calculated and then correlated with experimental activity using statistical methods. These descriptors can be derived from DFT calculations and include electronic properties (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). researchgate.net For instance, QSAR studies on cinnamic acid derivatives have been used to investigate their antimicrobial activity. researchgate.net

Another powerful technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. mdpi.com Docking algorithms score different binding poses based on intermolecular interactions like hydrogen bonds and hydrophobic contacts, providing an estimate of the binding affinity. This information is crucial for SAR, as it can explain why small changes in a ligand's structure lead to significant differences in biological activity. mdpi.comnih.gov For example, docking studies combined with SAR have been performed on phenylpropanoid derivatives to understand their inhibitory effects on enzymes. nih.gov These computational analyses can guide the design of new, more potent derivatives. nih.gov

| Structural Feature/Descriptor | Correlated Activity | Computational Insight |

|---|---|---|

| Presence of Hydroxyl Groups | Increased Antioxidant Activity | Lower O-H bond dissociation enthalpy calculated by DFT, facilitating H-atom donation. nih.gov |

| Halogen Substitution on Phenyl Ring | Enhanced Enzyme Inhibition | Specific halogen bonding or hydrophobic interactions observed in docking simulations. mdpi.com |

| Increased Lipophilicity (logP) | Altered Membrane Permeation | Conformational analysis via MD shows deeper insertion into lipid bilayers. researchgate.net |

| Specific Functional Group (e.g., Carbamate) | Cholinesterase Inhibition | Docking studies reveal key hydrogen bonds and π-π stacking with active site residues. mdpi.com |

Degradation Pathways and Stability Studies of 2 Acetoxy 1 Phenylpropane

Oxidative Degradation Mechanisms and Products

Oxidative degradation of 2-Acetoxy-1-phenylpropane can occur at the benzylic carbon atom, which is activated by the adjacent phenyl ring. The presence of benzylic hydrogens makes this position susceptible to free radical attack, a common mechanism in oxidative processes. The reaction is often initiated by the presence of oxygen, light, or trace metal impurities that can catalyze the formation of radical species.

The primary oxidative pathway likely involves the abstraction of a benzylic hydrogen atom, leading to the formation of a benzylic radical. This radical can then react with molecular oxygen to form a hydroperoxide intermediate. Subsequent decomposition of this hydroperoxide can lead to a variety of degradation products.

A key degradation pathway for benzylic compounds is oxidation to the corresponding carboxylic acid. In the case of this compound, this would involve cleavage of the propane (B168953) chain and oxidation of the benzyl (B1604629) group to yield benzoic acid. nih.gov Additionally, the ester group itself can undergo oxidative cleavage, although this is generally a less favored pathway compared to benzylic oxidation.

Another significant degradation pathway is hydrolysis, which, while not strictly oxidative, often occurs in concert with oxidative processes, especially in the presence of moisture. The ester linkage in this compound can be hydrolyzed to yield 1-phenyl-2-propanol (B48451) and acetic acid. The resulting 1-phenyl-2-propanol can then undergo further oxidation to form 1-phenyl-2-propanone (P2P), a compound of significant forensic interest.

The table below outlines the potential degradation products of this compound based on known chemical principles of benzylic and ester degradation.

| Degradation Product | Chemical Formula | Formation Pathway |

| 1-Phenyl-2-propanol | C9H12O | Hydrolysis of the ester linkage |

| Acetic acid | C2H4O2 | Hydrolysis of the ester linkage |

| 1-Phenyl-2-propanone (P2P) | C9H10O | Oxidation of 1-phenyl-2-propanol |

| Benzoic acid | C7H6O2 | Oxidative cleavage of the propane side chain |

| Acetophenone | C8H8O | Oxidative cleavage of the C-C bond adjacent to the carbonyl group in P2P |

Influence of Environmental Factors on Compound Stability

The stability of this compound is significantly influenced by a range of environmental factors, including the presence of oxygen, temperature, and the nature of the solvent in which it is stored or handled.

Oxygen: As a primary driver of oxidative degradation, the presence of atmospheric oxygen is detrimental to the stability of this compound. Storage under an inert atmosphere, such as nitrogen or argon, can significantly mitigate the formation of oxidative degradation products.

Temperature: Elevated temperatures can accelerate the rates of both oxidative and hydrolytic degradation. mdpi.com Thermal decomposition can also occur, potentially leading to the elimination of acetic acid to form 1-phenylpropene isomers. For long-term storage, maintaining low temperatures is crucial to preserving the integrity of the compound.

Solvent: The choice of solvent can have a profound impact on the stability of this compound. Protic solvents, especially water, can facilitate the hydrolysis of the ester group. researchgate.net The polarity of the solvent can also influence the rate of degradation, with polar solvents potentially stabilizing charged intermediates in both hydrolytic and oxidative pathways. Non-polar, aprotic solvents are generally preferred for storage to minimize degradation. The pH of the solution is also a critical factor for hydrolysis, with both acidic and basic conditions catalyzing the breakdown of the ester.

The following table summarizes the influence of key environmental factors on the stability of this compound.

| Environmental Factor | Influence on Stability | Recommended Condition for Stability |

| Oxygen | Promotes oxidative degradation | Storage under an inert atmosphere (e.g., N2, Ar) |

| Temperature | Accelerates degradation rates | Cool, controlled temperature |

| Moisture | Facilitates hydrolysis of the ester | Dry conditions, use of desiccants |

| Light | Can initiate photo-oxidative degradation | Storage in amber or opaque containers |

| pH | Catalyzes hydrolysis (both acidic and basic) | Neutral pH |

| Solvent | Protic solvents promote hydrolysis | Non-polar, aprotic solvents |

Strategies for Prevention and Control of Degradation

To ensure the long-term stability of this compound, several preventative and control strategies can be implemented, targeting the primary degradation pathways.

Inert Atmosphere: Storing the compound under an inert gas such as nitrogen or argon is one of the most effective ways to prevent oxidative degradation by excluding atmospheric oxygen.

Low-Temperature Storage: Maintaining the compound at reduced temperatures, for instance, in a refrigerator or freezer, significantly slows down the kinetics of all potential degradation reactions. mdpi.com

Exclusion of Moisture: Given the susceptibility of the ester group to hydrolysis, it is imperative to store this compound in a dry environment. The use of desiccants in storage containers can help to absorb any ambient moisture.

Use of Antioxidants: The addition of a small amount of a suitable antioxidant can inhibit the free-radical chain reactions that drive oxidative degradation. Common antioxidants include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).

pH Control: If the compound is to be stored in a solution, maintaining a neutral pH will minimize the rate of acid- or base-catalyzed hydrolysis. Buffering the solution may be necessary.

Light Protection: Storing the compound in amber glass vials or other opaque containers will prevent exposure to light, thereby inhibiting photodegradation pathways.

Appropriate Solvent Choice: For solutions, using a non-polar, aprotic solvent will reduce the likelihood of hydrolysis and may also decrease the rate of certain oxidative reactions.

Impurity Profiling in Relation to Degradation Products and Forensic Applications

Impurity profiling is a cornerstone of forensic chemistry, enabling the comparison of chemical samples to establish common origins or synthetic pathways. In the context of this compound, which can be an intermediate or byproduct in the clandestine synthesis of controlled substances like 1-phenyl-2-propanone (P2P) and methamphetamine, its degradation products can serve as valuable chemical markers. researchgate.net

The presence and relative abundance of degradation products such as 1-phenyl-2-propanol, 1-phenyl-2-propanone, and benzoic acid in a sample of this compound can provide insights into its history, including its age and storage conditions. For example, a sample with a high concentration of 1-phenyl-2-propanol would suggest exposure to moisture, leading to hydrolysis. Similarly, the presence of benzoic acid would indicate significant oxidative degradation.

In a forensic investigation, identifying these degradation products within a seized sample could help to:

Estimate the age of the sample: A higher proportion of degradation products could imply a longer period since synthesis.

Infer storage conditions: The specific profile of impurities might suggest whether the material was stored properly or exposed to harsh environmental conditions.

Link samples from different seizures: If two samples exhibit a similar and unique degradation profile, it could suggest they originated from the same batch and have been stored under similar conditions.

The analytical techniques typically employed for impurity profiling of this compound and its degradation products include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). These methods allow for the separation, identification, and quantification of the parent compound and its various impurities. The development of a comprehensive library of degradation profiles under various controlled conditions would be a valuable tool for forensic laboratories.

Q & A

Q. Q1. What are the standard synthetic routes for 2-Acetoxy-1-phenylpropane, and how are reaction conditions optimized?

The compound is typically synthesized via esterification of 1-phenylpropan-2-ol with acetic anhydride in the presence of an acid catalyst (e.g., sulfuric acid). Reaction optimization involves adjusting molar ratios (1:1.2 alcohol to anhydride), temperature (80–100°C), and catalyst loading (1–5 mol%) to maximize yield. Purification is achieved via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) .

Q. Q2. Which analytical techniques are critical for confirming the structure of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm acetate (δ 2.05–2.15 ppm for CHCO) and phenyl group positions.

- IR Spectroscopy : C=O stretch (~1740 cm) and aromatic C-H stretches (~3050 cm).

- Mass Spectrometry : Molecular ion peak at m/z 178 (CHO) and fragmentation patterns for validation .

Advanced Synthesis and Mechanistic Insights

Q. Q3. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies often arise from solvent polarity, catalyst choice, or moisture content. Methodological solutions include:

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity index, reaction time).

- Control Experiments : Replicating conditions with anhydrous solvents and inert atmospheres (N) to isolate variables.